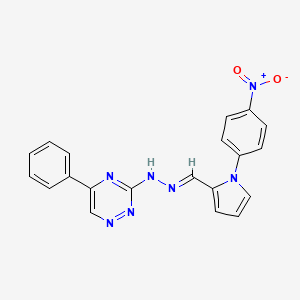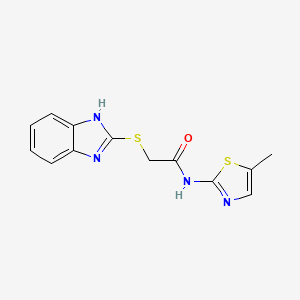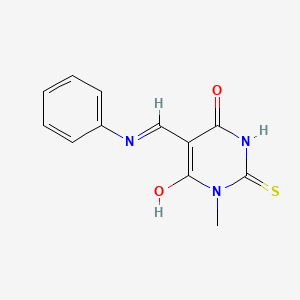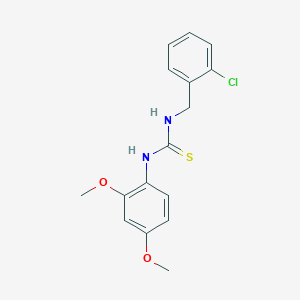methanone](/img/structure/B5875474.png)
[4-(1-azepanyl)-3-fluorophenyl](phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(1-azepanyl)-3-fluorophenyl](phenyl)methanone, commonly known as AFPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AFPM belongs to the class of ketone compounds and is known for its unique pharmacological properties.
科学研究应用
AFPM has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. AFPM has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, AFPM has been found to have anti-inflammatory and analgesic effects, making it a possible treatment for pain and inflammation-related disorders.
作用机制
The mechanism of action of AFPM is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and signaling pathways. AFPM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. AFPM has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in the regulation of inflammation and cancer cell growth.
Biochemical and Physiological Effects
AFPM has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). AFPM has also been found to reduce the production of reactive oxygen species (ROS), which are known to play a role in inflammation and cancer development. Additionally, AFPM has been found to induce apoptosis in cancer cells, leading to their death.
实验室实验的优点和局限性
AFPM has several advantages for lab experiments. It is relatively easy to synthesize, and the yield is high, making it readily available for research purposes. AFPM has also been found to be stable under various conditions, making it suitable for long-term storage. However, AFPM has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Additionally, AFPM has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.
未来方向
AFPM has shown promising results in preclinical studies, and future research should focus on its potential therapeutic applications. One possible direction for future research is to investigate the efficacy of AFPM in treating cancer in vivo. Another direction is to study the pharmacokinetics and toxicity of AFPM to determine its safety and potential side effects. Additionally, AFPM could be tested in combination with other drugs to determine if it has synergistic effects. Overall, AFPM has significant potential for therapeutic applications, and further research is needed to fully understand its pharmacological properties.
Conclusion
In conclusion, [4-(1-azepanyl)-3-fluorophenyl](phenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AFPM has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. The synthesis of AFPM is relatively easy, and the yield is high, making it an attractive compound for research purposes. Future research should focus on the potential therapeutic applications of AFPM, its pharmacokinetics and toxicity, and its efficacy in combination with other drugs.
合成方法
The synthesis of AFPM involves the reaction of 4-(1-azepanyl)-3-fluoroacetophenone with benzaldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure AFPM. The yield of AFPM is relatively high, making it an attractive compound for research purposes.
属性
IUPAC Name |
[4-(azepan-1-yl)-3-fluorophenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c20-17-14-16(19(22)15-8-4-3-5-9-15)10-11-18(17)21-12-6-1-2-7-13-21/h3-5,8-11,14H,1-2,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJQIIZWZAKMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5875438.png)
![methyl {4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5875441.png)
![N-(4-chloro-3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5875442.png)

![7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione](/img/structure/B5875451.png)




